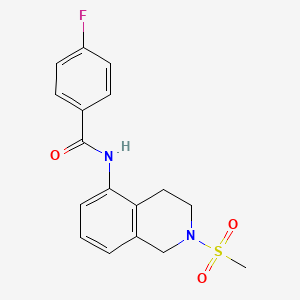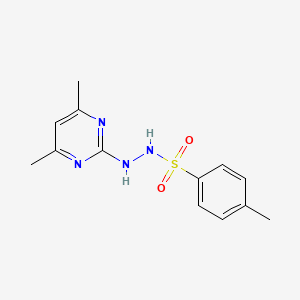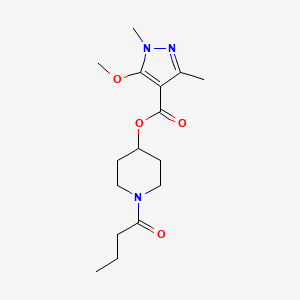
4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide, also known as FMIB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMIB belongs to the class of isoquinoline compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用机制
The exact mechanism of action of 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression, and Akt, which is involved in cell survival. Inhibition of these enzymes may lead to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. This compound has also been found to have a low toxicity profile, suggesting that it may be a safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the advantages of 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide is its potential therapeutic applications in the treatment of cancer, inflammation, and pain. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability for research purposes. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to test its efficacy.
未来方向
There are a number of future directions for research on 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide. One area of research could be to further explore the mechanism of action of this compound and its effects on cell proliferation and survival. Another area of research could be to investigate the potential therapeutic applications of this compound in animal models of cancer, inflammation, and pain. Additionally, further research could be conducted to optimize the synthesis of this compound and make it more readily available for research purposes.
合成方法
The synthesis of 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis involves the reaction of 4-fluorobenzoyl chloride with 2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-5-carboxylic acid to form the intermediate product, 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzoic acid. This intermediate product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzamide to yield this compound.
科学研究应用
4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In particular, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and pain.
属性
IUPAC Name |
4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-9-15-13(11-20)3-2-4-16(15)19-17(21)12-5-7-14(18)8-6-12/h2-8H,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECLPQXERJNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)

![5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole](/img/structure/B7681974.png)
